molecular formula C12H12N2O B561515 4-(5-Ethylpyrimidin-2-yl)phenol CAS No. 110733-83-0

4-(5-Ethylpyrimidin-2-yl)phenol

Cat. No.: B561515
CAS No.: 110733-83-0
M. Wt: 200.241
InChI Key: ZSLYVGBYKSEFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Ethylpyrimidin-2-yl)phenol is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an ethyl group at the 5-position and a phenol moiety at the para-position of the phenyl ring. This structural motif combines the electron-deficient pyrimidine ring with the hydrogen-bond-donating phenol group, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via coupling reactions, as indicated by its 54% yield in a procedure analogous to related pyrimidine derivatives .

Properties

CAS No.

110733-83-0

Molecular Formula

C12H12N2O

Molecular Weight

200.241

IUPAC Name

4-(5-ethyl-1H-pyrimidin-2-ylidene)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H12N2O/c1-2-9-7-13-12(14-8-9)10-3-5-11(15)6-4-10/h3-8,13H,2H2,1H3

InChI Key

ZSLYVGBYKSEFGC-UHFFFAOYSA-N

SMILES

CCC1=CNC(=C2C=CC(=O)C=C2)N=C1

Synonyms

Phenol, 4-(5-ethyl-2-pyrimidinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between 4-(5-Ethylpyrimidin-2-yl)phenol and related compounds:

Compound Name Molecular Formula Core Structure Key Substituents Functional Groups Notable Properties/Applications Reference
This compound C₁₂H₁₂N₂O Pyrimidine + phenol 5-Ethyl (pyrimidine), para-phenol (aryl) -OH, N-heterocyclic Potential H-bond donor; synthetic intermediate
5-(4-Ethylphenyl)pyrimidin-2-ol C₁₂H₁₂N₂O Pyrimidine 2-Hydroxy, 4-ethylphenyl (pyrimidine) -OH, N-heterocyclic Commercial availability; CAS 100142-27-6
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol C₂₁H₁₆N₂O Imidazole + phenol 4,5-Diphenyl (imidazole), para-phenol -OH, N-heterocyclic Nonlinear optical properties (Z-scan)
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate C₁₅H₁₇N₃O₂ Pyrimidine + ester 4-Methyl, 2-arylamino, 5-carboxylate Ester, -NH- Higher lipophilicity; H-bond acceptor

Key Observations :

  • Substitution Patterns: Unlike 5-(4-Ethylphenyl)pyrimidin-2-ol , where the ethyl and hydroxyl groups are on the phenyl and pyrimidine rings, respectively, this compound places the ethyl on the pyrimidine and the phenol on the aryl ring.
Functional Properties
  • Nonlinear Optics: The imidazole-phenol compound in demonstrates third-order nonlinearity (n₂ ~ 10⁻¹² cm²/W), attributed to its planar, conjugated structure. The pyrimidine-phenol analogue may exhibit weaker effects due to reduced conjugation.
  • Biological Activity: Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine show antimicrobial activity, suggesting that this compound could be explored for similar applications.

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